N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-[(4-Bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. The compound is characterized by a 2-methyl substituent on the imidazo[1,2-b]pyridazine ring and a carboxamide group at position 6, which is further substituted with a 4-bromobenzyl moiety. The bromophenyl group enhances lipophilicity and may influence target binding through halogen interactions, while the carboxamide linker provides hydrogen-bonding capabilities critical for bioactivity .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-10-9-20-14(18-10)7-6-13(19-20)15(21)17-8-11-2-4-12(16)5-3-11/h2-7,9H,8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAWSLIMBKZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS No. 2640899-23-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromophenyl group attached to a 2-methylimidazo[1,2-b]pyridazine core with a carboxamide functional group. The molecular formula is , and it has a molecular weight of 331.17 g/mol.
Antiproliferative Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, amidino-substituted imidazo[4,5-b]pyridines have shown selective activity against colon carcinoma with IC50 values in the sub-micromolar range (0.4 - 0.7 µM) . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against cancer cell lines.
The mechanisms underlying the biological activity of imidazo[1,2-b]pyridazine derivatives often involve inhibition of critical enzymes or pathways associated with cancer proliferation. For example, some derivatives have been identified as phosphodiesterase (PDE) inhibitors, which can modulate signaling pathways involved in cell growth and apoptosis .
Case Studies
A notable case study involved the evaluation of various imidazo[4,5-b]pyridine derivatives for their antiproliferative effects across multiple cancer types:
- Cell Lines Tested : LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), and NCI-H460 (lung carcinoma).
- Results : Compounds demonstrated varying degrees of potency, with some derivatives showing significant inhibition of cell proliferation at concentrations as low as 1 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.4 |
| Compound B | LN-229 | 0.7 |
| N-(4-bromophenyl)methyl derivative | N/A | N/A |
Antimicrobial Activity
While the primary focus has been on anticancer properties, some related compounds have exhibited moderate antibacterial activity. For instance, a bromo-substituted derivative showed moderate effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µM . This suggests that this compound may also possess antimicrobial properties worth exploring.
Scientific Research Applications
Neuropharmacology
One of the primary applications of this compound is as a potential inhibitor of phosphodiesterase enzymes, particularly PDE10A. PDE10A inhibitors have shown promise in treating neurological disorders such as schizophrenia and Huntington's disease. Research indicates that compounds with similar structures can modulate dopaminergic signaling pathways, which are critical in these conditions .
Case Study: PDE10A Inhibition
- A study demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit selective inhibition of PDE10A, suggesting their potential as therapeutic agents for neuropsychiatric disorders .
Imaging Agents
Another significant application is in the development of imaging agents for positron emission tomography (PET). Compounds structurally related to N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide have been evaluated for their ability to bind to amyloid plaques associated with Alzheimer's disease.
Case Study: Amyloid Plaque Imaging
- A series of imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their binding affinity to synthetic aggregates of Aβ1−40. The results showed promising binding affinities, making them candidates for further development as PET radiotracers .
Data Table: Binding Affinities of Related Compounds
| Compound Name | Binding Affinity (nM) | Application Area |
|---|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 | PET imaging for Aβ plaques |
| This compound | TBD | Potential PDE10A inhibition |
| 6-Methylthio analogue | TBD | PET imaging |
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-b]pyridazine scaffold is widely modified to optimize pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison of N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide with structurally related analogs.
Structural and Functional Modifications
Key Findings and Trends
Substituent Impact on Bioactivity: The 4-bromophenylmethyl group in the target compound contrasts with sulfonamide or sulfinyl substituents in analogs (e.g., compounds 13, 14, 44). Bromine enhances lipophilicity and may improve blood-brain barrier penetration, whereas sulfonamides increase aqueous solubility and metabolic stability . Carboxamide vs.
In contrast, multi-step syntheses for sulfonamide derivatives (e.g., compound 14) require careful optimization to maintain yields above 75% .
Biological Relevance: Imidazo[1,2-b]pyridazines with aminophenyl or sulfinylphenyl groups (e.g., compound 44) exhibit antimalarial activity, likely due to redox-active sulfur moieties . The target compound’s bromophenyl group may instead favor kinase inhibition, aligning with PI4KB-targeting analogs in .
Scaffold Flexibility :
- The tetrahydropyrimidine derivative () demonstrates that bromophenyl groups are versatile across scaffolds but highlights the imidazo[1,2-b]pyridazine core’s unique capacity for planar, aromatic interactions critical in kinase binding .
Preparation Methods
Hydrolysis of Cyano or Ester Precursors
6-Cyanoimidazo[1,2-b]pyridazine derivatives undergo acidic or basic hydrolysis to yield the carboxylic acid. For instance, treatment with 6 M HCl at 80°C for 12 hours converts the nitrile group to a carboxylic acid. Alternatively, ethyl ester intermediates are saponified using NaOH in ethanol/water.
Amide Coupling
The carboxylic acid is activated using coupling agents such as HATU or EDCI and reacted with 4-bromobenzylamine . Typical conditions include:
-
Solvent : DMF or dichloromethane
-
Base : DIPEA or triethylamine
-
Temperature : Room temperature to 40°C
-
Yield : 60–85%
N-[(4-Bromophenyl)methyl] Substitution
The (4-bromophenyl)methyl group is introduced via nucleophilic substitution or reductive amination. A common approach involves alkylation of the primary amine intermediate with 4-bromobenzyl bromide under basic conditions:
Optimized conditions :
-
Base : Potassium carbonate
-
Solvent : DMF
-
Temperature : 60–80°C
-
Reaction time : 8–12 hours
Purification and Characterization
Chromatographic Techniques
Crude products are purified using flash column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
Recrystallization
High-purity crystals are obtained via recrystallization from ethanol/water or dichloromethane/hexane mixtures.
Spectroscopic Validation
-
NMR : H and C NMR confirm regiochemistry and functional group integrity.
-
HRMS : Molecular ion peaks match theoretical values within 3 ppm error.
Challenges and Mitigation Strategies
Side Reactions
Imidazole ring cleavage occurs under harsh basic conditions, producing pyridazine amide byproducts (e.g., compounds 18c and 19c in Scheme S2). Mitigation involves:
-
Using freshly distilled DMF to minimize water content
-
Reducing reaction temperatures during alkylation
Low Yields in Cyclocondensation
Microwave-assisted synthesis improves yields (e.g., 75% for 6-aminopyridazine-3-thiol vs. 45% with conventional heating).
Alternative Synthetic Pathways
Pd-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces the 4-bromophenyl group post-cyclization, though this method is less common due to competing side reactions.
Solid-Phase Synthesis
Immobilized pyridazine derivatives enable stepwise functionalization, but scalability remains a limitation.
Q & A
Q. What are the limitations of current synthetic methods, and how can they be addressed for scale-up?
- Methodological Answer :
- Bottlenecks : Low yields (<40%) in imidazo[1,2-b]pyridazine cyclization.
- Solutions : Microwave-assisted synthesis reduces reaction time and improves yield to 65% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
